![molecular formula C19H19N3O5S B11150360 3-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B11150360.png)
3-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-N-(1,3-thiazol-2-yl)propanamide
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Overview
Description
3-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-N-(1,3-thiazol-2-yl)propanamide is a complex organic compound that features a coumarin derivative linked to a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-N-(1,3-thiazol-2-yl)propanamide typically involves multiple steps. One common route starts with the preparation of the coumarin derivative, 3,4-dimethyl-2-oxo-2H-chromen-7-yl acetate, which is then reacted with thiazole derivatives under specific conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-N-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different coumarin derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-N-(1,3-thiazol-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The coumarin moiety is known to inhibit enzymes such as bacterial DNA gyrase, while the thiazole ring can interact with various biological receptors. These interactions lead to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-dimethyl-2-oxo-2H-chromen-7-yl acetate: A precursor in the synthesis of the target compound.
2-((3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetic acid: Another coumarin derivative with similar properties
Biological Activity
The compound 3-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-N-(1,3-thiazol-2-yl)propanamide is a hybrid molecule that combines elements of coumarin and thiazole. This unique structure suggests potential for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be broken down as follows:
- Coumarin moiety : The 3,4-dimethyl-2-oxo-2H-chromen-7-yl group contributes to the pharmacological profile.
- Thiazole ring : Known for its role in enhancing biological activity.
Anticancer Activity
Research indicates that compounds containing thiazole and coumarin exhibit significant anticancer properties. For instance:
- Mechanism of Action : The presence of the thiazole ring is essential for cytotoxic activity. Studies have shown that modifications in the thiazole and phenyl rings can enhance activity against various cancer cell lines .
- Efficacy : In vitro studies have demonstrated that derivatives of similar structures can induce apoptosis in cancer cells through caspase-dependent pathways and modulate Bcl-2 family proteins, leading to cell cycle arrest .
- Case Study : A study on a related coumarin derivative showed potent activity against human cancer cell lines with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
Coumarins have been documented to possess antimicrobial properties:
- Mechanism : The antimicrobial effect is often attributed to their ability to inhibit bacterial growth by disrupting membrane integrity or interfering with metabolic pathways .
- Research Findings : Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .
Anti-inflammatory Activity
The anti-inflammatory potential of coumarin derivatives is notable:
- Inhibition of Inflammatory Pathways : Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to their therapeutic effects in inflammatory diseases .
Data Summary Table
Properties
Molecular Formula |
C19H19N3O5S |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
3-[[2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C19H19N3O5S/c1-11-12(2)18(25)27-15-9-13(3-4-14(11)15)26-10-17(24)20-6-5-16(23)22-19-21-7-8-28-19/h3-4,7-9H,5-6,10H2,1-2H3,(H,20,24)(H,21,22,23) |
InChI Key |
NIHVGGLBYDRATB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NCCC(=O)NC3=NC=CS3)C |
Origin of Product |
United States |
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